(R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a compound of significant interest in various scientific fields. This compound is a derivative of hydroxycinnamic acid and is known for its potential applications in medicine, biology, and chemistry. It is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable amino acid derivative to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence metabolic pathways, including those involved in oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer effects.
Uniqueness
®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the amino group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14ClNO4 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14;/h2-4,7,12H,5,11H2,1H3,(H,13,14);1H/t7-;/m1./s1 |
InChI Key |
ITHWRNDDPDQYFR-OGFXRTJISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O.Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)O.Cl |
Origin of Product |
United States |
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